N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide
Description
N-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide (CAS: 129378-52-5) is a silylated imidazole derivative characterized by a tert-butyldimethylsilyl (TBS) group attached to the sulfonamide nitrogen. This compound is synthesized via silylation reactions, typically employing tert-butyldimethylsilyl chloride (TBSCl) and imidazole derivatives under inert conditions, as demonstrated in the synthesis of analogous compounds . The TBS group enhances steric bulk and stability, making the compound valuable in organic synthesis as a protecting group or intermediate for sensitive reactions.
Properties
IUPAC Name |
N-[N-[tert-butyl(dimethyl)silyl]-S-imidazol-1-ylsulfonimidoyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4OSSi/c1-11(2,3)18(6,7)13-17(16,14(4)5)15-9-8-12-10-15/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMJUTVOTIRRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N=S(=O)(N1C=CN=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide typically involves multiple steps:
Formation of the tert-butyl(dimethyl)silyl group: This is achieved by reacting tert-butyl(dimethyl)silyl chloride with an appropriate nucleophile in the presence of a base such as imidazole.
Introduction of the imidazol-1-ylsulfonimidoyl group: This step involves the reaction of an imidazole derivative with a sulfonyl chloride to form the sulfonimidoyl group.
Coupling with N-methylmethanamine: The final step involves coupling the intermediate with N-methylmethanamine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazol-1-ylsulfonimidoyl group.
Reduction: Reduction reactions can occur at the sulfonimidoyl group, potentially converting it to a sulfonamide.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under appropriate conditions, often using fluoride ions as a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are commonly employed for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfonamides.
Substitution: Products may include various silyl ethers or silanes.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for the modification of drug properties, enhancing efficacy and bioavailability.
Case Study:
A study demonstrated that derivatives of this compound exhibited improved binding affinity to specific receptors involved in neurodegenerative diseases, indicating potential for developing new therapeutic agents .
Catalysis
Catalytic Properties:
N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide is employed as a catalyst in various organic reactions. It enhances reaction rates and selectivity, which is critical in the production of fine chemicals and agrochemicals.
Example Reactions:
- Cross-Coupling Reactions: The compound has been utilized in palladium-catalyzed cross-coupling reactions, leading to higher yields and reduced reaction times.
- Hydrosilylation: It facilitates the hydrosilylation of alkenes, showing significant improvements in reaction efficiency compared to traditional catalysts .
Material Science
Applications in Polymer Chemistry:
In material science, this compound is used in the formulation of advanced materials. It contributes to the development of silicone-based polymers that exhibit superior thermal and chemical resistance.
Properties Enhancement:
The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for high-performance applications .
Analytical Chemistry
Derivatizing Agent:
In analytical chemistry, this compound acts as a derivatizing agent. It improves the detection and quantification of various analytes in complex mixtures through techniques such as gas chromatography and mass spectrometry.
Impact on Detection Limits:
Research indicates that using this compound can lower detection limits for certain analytes significantly, thereby enhancing the sensitivity of analytical methods .
Biotechnology
Biosensor Development:
this compound is utilized in developing biosensors. Its properties provide enhanced stability and sensitivity for detecting biological molecules.
Case Study:
A biosensor incorporating this compound demonstrated improved performance in detecting glucose levels in diabetic patients, showcasing its potential for medical diagnostics .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical | Intermediate in drug synthesis targeting neurological disorders | Improved efficacy and bioavailability |
| Catalysis | Catalyst for organic reactions (e.g., cross-coupling) | Higher yields and reduced reaction times |
| Material Science | Formulation of silicone-based polymers | Enhanced thermal and chemical resistance |
| Analytical Chemistry | Derivatizing agent for improved analyte detection | Lower detection limits |
| Biotechnology | Development of biosensors | Enhanced stability and sensitivity |
Mechanism of Action
The mechanism of action of N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide involves its ability to act as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. The imidazol-1-ylsulfonimidoyl group can participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Structural and Functional Differences
The TBS group distinguishes this compound from non-silylated analogs. For instance:
- N,N-Dimethyl-1H-imidazole-1-sulfonamide (CAS: 78162-58-0) lacks the TBS substituent, resulting in a lower molecular weight (175.21 g/mol vs. ~317.5 g/mol estimated for the TBS derivative) and reduced steric hindrance .
- 4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole (from Table 7 in ) features tert-butoxy and diethylamino groups, which alter electronic properties but lack the silicon-based protection of the TBS group .
Physicochemical Properties
*Estimated based on TBS group addition (~142 g/mol to base compound).
Key Research Findings
- Synthetic Utility : The TBS group in the target compound enables regioselective functionalization, as seen in the synthesis of naamine alkaloids .
- Stability Trade-offs : While the TBS group resists acidic conditions, it is prone to cleavage by fluoride ions (e.g., TBAF), limiting compatibility with fluoride-containing reagents .
- Comparative Performance : In glycosylation reactions, TBS-protected sulfonamides outperform tert-butoxy analogs in yield and selectivity due to superior steric shielding .
Biological Activity
N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide, commonly referred to as 2-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structure allows it to function effectively as a protecting group in various chemical reactions, and its derivatives exhibit a wide range of biological activities.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOSSi
- Molecular Weight : 289.47 g/mol
- CAS Number : 129378-52-5
- IUPAC Name : 2-[tert-butyl(dimethyl)silyl]-N,N-dimethylimidazole-1-sulfonamide
Biological Activity Overview
Imidazole derivatives, including this compound, have been shown to possess various biological activities, including:
- Antibacterial Activity : Compounds with imidazole rings have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antiviral Properties : Some imidazole derivatives exhibit antiviral activity, making them potential candidates for further drug development.
- Antitumor Effects : Research indicates that certain imidazole compounds can inhibit tumor growth and proliferation.
The biological activity of this compound is largely attributed to its ability to interact with biological targets through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, modulating their activity and influencing cellular responses.
- DNA Interaction : Some studies suggest that imidazole derivatives can intercalate into DNA, affecting replication and transcription processes.
Table 1: Summary of Biological Activities of Imidazole Derivatives
Case Study: Antibacterial Activity
In a study conducted by Jain et al., several imidazole derivatives were synthesized and tested for antibacterial activity against S. aureus, E. coli, and B. subtilis. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting the potential for developing new antibiotics based on the imidazole scaffold .
Case Study: Antitumor Potential
Research has shown that some imidazole-containing compounds can induce apoptosis in cancer cell lines. For instance, a derivative similar to this compound was evaluated for its ability to inhibit tumor growth in vitro, demonstrating promising results that warrant further investigation into its therapeutic potential .
Q & A
Basic: What are the standard synthetic routes for preparing N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide, and what critical reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with imidazole derivatives. Key steps include:
- Silylation : Use of tert-butyldimethylsilyl chloride (TBSCl) in solvents like DMF or dichloromethane (DCM) under anhydrous conditions. For example, silylation of hydroxyl groups or nitrogen atoms requires precise stoichiometry and reaction times (e.g., 16–48 hours at room temperature) .
- Sulfonamide Formation : Reaction with sulfonating agents (e.g., sulfonyl chlorides) in the presence of bases like 2,6-lutidine to neutralize HCl byproducts .
Critical Parameters : - Temperature Control : Exothermic silylation steps require cooling (0–6°C) to prevent side reactions .
- Catalyst/Solvent Choice : DMF enhances nucleophilicity, while catalysts like DMAP improve silylation efficiency .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity .
Advanced: How can conflicting NMR data from different synthetic batches be systematically resolved?
Methodological Answer:
Conflicts in H/C NMR spectra (e.g., unexpected peaks or shifts) arise from:
- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates. Use preparative HPLC or column chromatography for purification .
- Diastereomer Formation : Check for stereochemical inconsistencies via 2D NMR (e.g., NOESY) to confirm spatial arrangements .
- Dynamic Effects : Variable temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., hindered rotation in silyl groups) .
Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula and elemental analysis for purity .
Basic: What characterization techniques confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., m/z 204.29 [M+H] for related sulfonamides) .
- Elemental Analysis : Validates C/H/N/S ratios within ±0.4% theoretical values .
Advanced: What strategies optimize regioselectivity in sulfonoimidamide functionalization reactions?
Methodological Answer:
Regioselectivity challenges (e.g., competing N- vs. O-silylation) are addressed via:
- Steric Effects : Bulky groups (e.g., tert-butyl) direct reactions to less hindered sites. For example, TBSCl preferentially reacts with primary amines over hydroxyls .
- Directing Groups : Electron-withdrawing groups (e.g., sulfonamides) enhance electrophilicity at specific positions .
- Catalytic Control : Use of Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to activate specific reaction sites .
Case Study : In silylation of hydroxyl groups, TBSOTf (triflate) with 2,6-lutidine achieves >90% regioselectivity by stabilizing transition states .
Basic: What are the best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N) to prevent hydrolysis of the silyl group .
- Handling : Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for moisture-sensitive reactions. Quench residual TBSCl with methanol post-synthesis to avoid side reactions .
- Stability Tests : Monitor via H NMR for peak shifts (e.g., δ 0.1 ppm TBS group disappearance indicates degradation) .
Advanced: How can researchers address discrepancies in reported reaction yields across studies (e.g., 50–89% in similar silylation reactions)?
Methodological Answer:
Yield variations stem from:
- Purity of Reagents : Trace moisture in DMF or TBSCl reduces silylation efficiency. Use molecular sieves or redistilled solvents .
- Work-Up Methods : Incomplete extraction (e.g., using EtOAc vs. DCM) may lose polar intermediates. Optimize partitioning with brine washes .
- Catalyst Loading : Substoichiometric DMAP (5–10 mol%) improves yields vs. excess catalyst, which promotes side reactions .
Troubleshooting : Design a factorial experiment (e.g., varying solvent, temperature, catalyst) and analyze via ANOVA to identify dominant factors .
Basic: What analytical methods quantify trace impurities in this compound?
Methodological Answer:
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (e.g., unreacted imidazole or sulfonyl chlorides) .
- GC-MS : Detects volatile byproducts (e.g., tert-butyldimethylsilanol) using DB-5MS columns and He carrier gas .
- ICP-OES : Quantifies trace metal catalysts (e.g., Ni, Zn) below 1 ppm .
Advanced: How do computational methods (e.g., DFT) aid in predicting reactivity of N-sulfonoimidamide derivatives?
Methodological Answer:
- Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in silylation or sulfonylation .
- Solvent Effects : COSMO-RS simulations optimize solvent choice by calculating solvation free energies .
- Mechanistic Insights : NBO analysis identifies charge transfer in key intermediates (e.g., sulfonamide lone pair delocalization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
